REACTION_CXSMILES
|
C1C=C2C3[C:12]([C:13]([C:21]4[CH:26]=[CH:25][C:24](O)=[CH:23][CH:22]=4)(C4C=CC(O)=CC=4)C2=CC=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.N1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.[CH2:34]1COC[CH2:35]1>>[C:21]1([C:13]2[C:12]3[CH2:35][C:34]4[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=4)[C:11]=3[CH:10]=[CH:9][CH:8]=2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1
|
Name
|
1,2,4-trimellitic anhydride acid chloride
|
Quantity
|
120 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
60 mmol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O
|
Name
|
|
Quantity
|
14.5 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
1,2,4-trimellitic anhydride acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
completely reacted at 40° C. for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The reaction result
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the salt
|
Type
|
CUSTOM
|
Details
|
the solvent of the filtrate was removed by a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to obtain a solid
|
Type
|
WASH
|
Details
|
The solid was washed with n-hexane
|
Type
|
CUSTOM
|
Details
|
re-crystallized from acetic anhydride two times
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC=CC=2C3=CC=CC=C3CC12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |